N-Ethyl-4-iodoaniline
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Overview
Description
N-Ethyl-4-iodoaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-4-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-ethyl aniline. This can be achieved by reacting N-ethyl aniline with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction typically proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.
Major Products Formed
Substitution Reactions: Products include N-ethyl-4-azidoaniline or N-ethyl-4-cyanoaniline.
Oxidation Reactions: Products include N-ethyl-4-iodoquinone.
Reduction Reactions: Products include N-ethyl-4-aminobenzene.
Scientific Research Applications
N-Ethyl-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-iodoaniline involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The ethyl group on the nitrogen atom can affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-iodoaniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-bromoaniline: Similar structure but with a bromine atom instead of an iodine atom.
N-Ethyl-4-chloroaniline: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
N-Ethyl-4-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromo and chloro counterparts. The ethyl group also provides different steric and electronic effects compared to the methyl group .
Properties
CAS No. |
68254-65-9 |
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Molecular Formula |
C8H10IN |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
N-ethyl-4-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |
InChI Key |
PXNMEMVYTRYCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)I |
Origin of Product |
United States |
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